P18IN005 HCl

Hematopoietic Stem Cell p18INK4C Cell Cycle

P18IN005 HCl (CAS 7403-44-3) is a small molecule identified as a putative inhibitor of the cyclin-dependent kinase inhibitor p18INK4C. It was developed as part of a series of compounds aimed at modulating hematopoietic stem cell (HSC) self-renewal by targeting the p18 protein.

Molecular Formula C19H24ClNO2
Molecular Weight 333.8 g/mol
CAS No. 7403-44-3
Cat. No. B609804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP18IN005 HCl
CAS7403-44-3
SynonymsP18IN005;  P18IN 005;  P18IN-005 HCl
Molecular FormulaC19H24ClNO2
Molecular Weight333.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H23NO2.ClH/c1-3-4-14-20-18(15-8-6-5-7-9-15)19(21)16-10-12-17(22-2)13-11-16;/h5-13,18,20H,3-4,14H2,1-2H3;1H
InChIKeyADMJIDODCQLGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

P18IN005 HCl (CAS 7403-44-3) for Research: A Putative p18INK4C Inhibitor


P18IN005 HCl (CAS 7403-44-3) is a small molecule identified as a putative inhibitor of the cyclin-dependent kinase inhibitor p18INK4C [1]. It was developed as part of a series of compounds aimed at modulating hematopoietic stem cell (HSC) self-renewal by targeting the p18 protein [1]. While its chemical properties are well-defined, its primary role in scientific literature is as a comparator compound to more active analogs, providing a critical baseline for assessing target engagement and functional outcomes in HSC research [1].

Why P18IN005 HCl Cannot Be Substituted by Other p18INK4C Inhibitors


In-class p18INK4C inhibitors, such as P18IN003 and P18IN011, are not interchangeable. While these compounds share a common target, their functional activity in critical hematopoietic stem cell (HSC) assays differs profoundly. P18IN003 and P18IN011 demonstrably enhance HSC self-renewal in vitro, whereas P18IN005 HCl fails to produce a significant effect [1]. This stark difference in functional potency means that substituting an active inhibitor with P18IN005 HCl would not recapitulate the intended biological effect, making it unsuitable for studies requiring p18 inhibition but potentially valuable as a structurally related negative control [1].

Quantitative Functional Differentiation of P18IN005 HCl from Active p18INK4C Inhibitors


Lack of Effect on HSC Frequency vs. Potent Expansion by P18IN003 and P18IN011

In a direct head-to-head comparison, treatment with P18IN005 HCl (20 µM) did not significantly alter hematopoietic stem cell (HSC) frequency, while the closely related analogs P18IN003 and P18IN011 produced substantial increases under identical conditions [1].

Hematopoietic Stem Cell p18INK4C Cell Cycle

Marginal Effect on CAFC Frequency Compared to Active Analogs

The effect of P18IN005 HCl on CAFC frequency was marginal and not statistically significant (P > 0.05, n=5). In contrast, the analog P18IN011 produced a 4.21-fold increase in CAFC frequency at the same concentration [1].

Hematopoietic Stem Cell p18INK4C Cell Cycle

Lack of Effect on LKS Cell Frequency in Vivo vs. Active Analogs

In an in vivo mouse model, the frequency of LKS cells (a population enriched for HSCs) was similar between the P18IN005 HCl-treated group and the DMSO vehicle control group. In contrast, treatment with P18IN003 or P18IN011 led to a significant increase in LKS cell frequency compared to the control group (P < 0.01, n=10) [1].

Hematopoietic Stem Cell p18INK4C In Vivo

Primary Research Applications for P18IN005 HCl (CAS 7403-44-3)


As a Structurally Matched Negative Control for p18INK4C Inhibitor Studies

In any experiment designed to test the effects of a p18INK4C inhibitor on hematopoietic stem cell (HSC) expansion or self-renewal, P18IN005 HCl should be included as an essential negative control. Since it is structurally similar to active inhibitors like P18IN003 and P18IN011 but lacks their functional effect on HSCs [1], it serves to validate that any observed phenotype is due to specific target inhibition and not to off-target or non-specific compound effects.

Differentiating p18INK4C-Dependent from Independent Effects on the Cell Cycle

To dissect the specific role of p18INK4C in G1 cell cycle regulation, P18IN005 HCl can be used in parallel with active inhibitors. While compounds like P18IN003 and P18IN011 disrupt the p18-CDK4/6 interaction [1], P18IN005 does not produce a significant functional outcome in HSC assays [1]. This differential activity allows researchers to confirm that observed changes in cell cycle progression or stem cell fate are directly attributable to p18 inhibition.

Validating Target Engagement in Chemical Probe Studies

In chemical biology studies aiming to link p18INK4C target engagement to a functional output, P18IN005 HCl is a critical tool. Its demonstrated lack of activity in both in vitro (CAFC) and in vivo (LKS frequency) assays [1] provides a benchmark. A lack of effect from P18IN005 coupled with a strong effect from an active inhibitor like P18IN011 provides robust evidence that the functional response is mediated through the intended target.

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